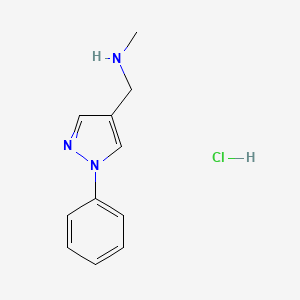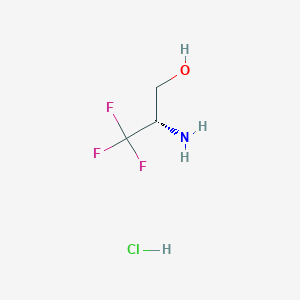
Ethyl 2-(2-bromopyridin-4-yl)acetate
概要
説明
Ethyl 2-(2-bromopyridin-4-yl)acetate: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine Derivatives: The synthesis of ethyl 2-(2-bromopyridin-4-yl)acetate typically begins with the bromination of a pyridine derivative. This can be achieved using bromine or other brominating agents under controlled conditions.
Esterification: The brominated pyridine derivative is then subjected to esterification with ethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: Ethyl 2-(2-bromopyridin-4-yl)acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form ethyl 2-(pyridin-4-yl)acetate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of ethyl 2-(pyridin-4-yl)acetate.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
Chemistry:
Building Block: Ethyl 2-(2-bromopyridin-4-yl)acetate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential as an intermediate in the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 2-(2-bromopyridin-4-yl)acetate depends on its application. In medicinal chemistry, it may act as an intermediate that interacts with specific molecular targets such as enzymes or receptors. The bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity of the molecule towards its target.
類似化合物との比較
- Ethyl 2-(4-bromopyridin-2-yl)acetate
- Methyl 2-(4-bromopyridin-2-yl)acetate
Comparison:
- Ethyl 2-(2-bromopyridin-4-yl)acetate vs. Ethyl 2-(4-bromopyridin-2-yl)acetate: Both compounds are brominated pyridine derivatives, but they differ in the position of the bromine atom on the pyridine ring. This positional difference can influence their reactivity and the types of reactions they undergo.
- This compound vs. Methyl 2-(4-bromopyridin-2-yl)acetate: The difference in the ester group (ethyl vs. methyl) can affect the compound’s solubility, boiling point, and reactivity in esterification and hydrolysis reactions.
This compound stands out due to its specific bromination pattern and its versatility as a synthetic intermediate in various chemical reactions and applications.
特性
IUPAC Name |
ethyl 2-(2-bromopyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMYPADDXSRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B3094256.png)



![(2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B3094277.png)
